

What are the properties of 2-Piperazin-1-yl-benzaldehyde?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Piperazin-1-yl-benzaldehyde**

Cat. No.: **B1586802**

[Get Quote](#)

An In-depth Technical Guide to **2-Piperazin-1-yl-benzaldehyde**: Properties, Synthesis, and Applications

Abstract

2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9) is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic and medicinal chemistry.^[1] It integrates the reactive aldehyde group with the piperazine moiety, a well-established "privileged scaffold" in drug discovery.^[2] This guide provides a comprehensive overview of its chemical and physical properties, a predictive spectroscopic profile, a detailed synthetic protocol, and an analysis of its reactivity and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

2-Piperazin-1-yl-benzaldehyde is an organic compound featuring a benzaldehyde functional group substituted with a piperazine ring at the ortho-position.^[1] It typically presents as a white to off-white crystalline solid and is soluble in polar organic solvents.^[1] The presence of both a nucleophilic piperazine ring and an electrophilic aldehyde group on the same scaffold dictates its rich chemical reactivity.

Table 1: Physicochemical Properties of **2-Piperazin-1-yl-benzaldehyde**

Property	Value	Reference
CAS Number	736991-52-9	[1] [3]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1] [4]
Molecular Weight	190.24 g/mol	[1] [4]
Appearance	White to off-white solid/powder	[1]
Boiling Point	355 °C at 760 mmHg	[5]
Density	1.123 g/cm ³	[5]
Flash Point	168.5 °C	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	1	[5]
Canonical SMILES	C1CN(CCN1)C2=CC=CC=C2 C=O	[5]
InChI Key	NITSFGVLNGNYOS- UHFFFAOYSA-N	[1] [5]

Predictive Spectroscopic Profile

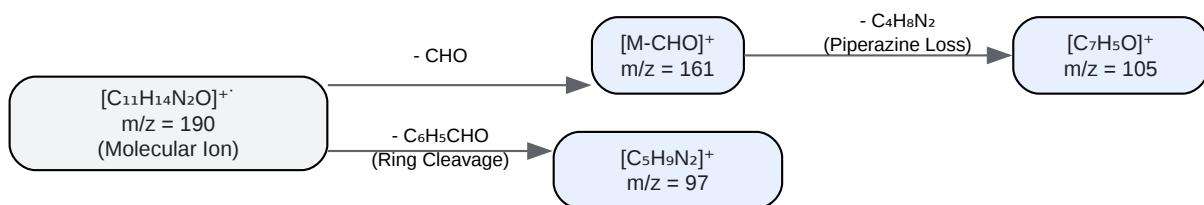
While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's functional groups.

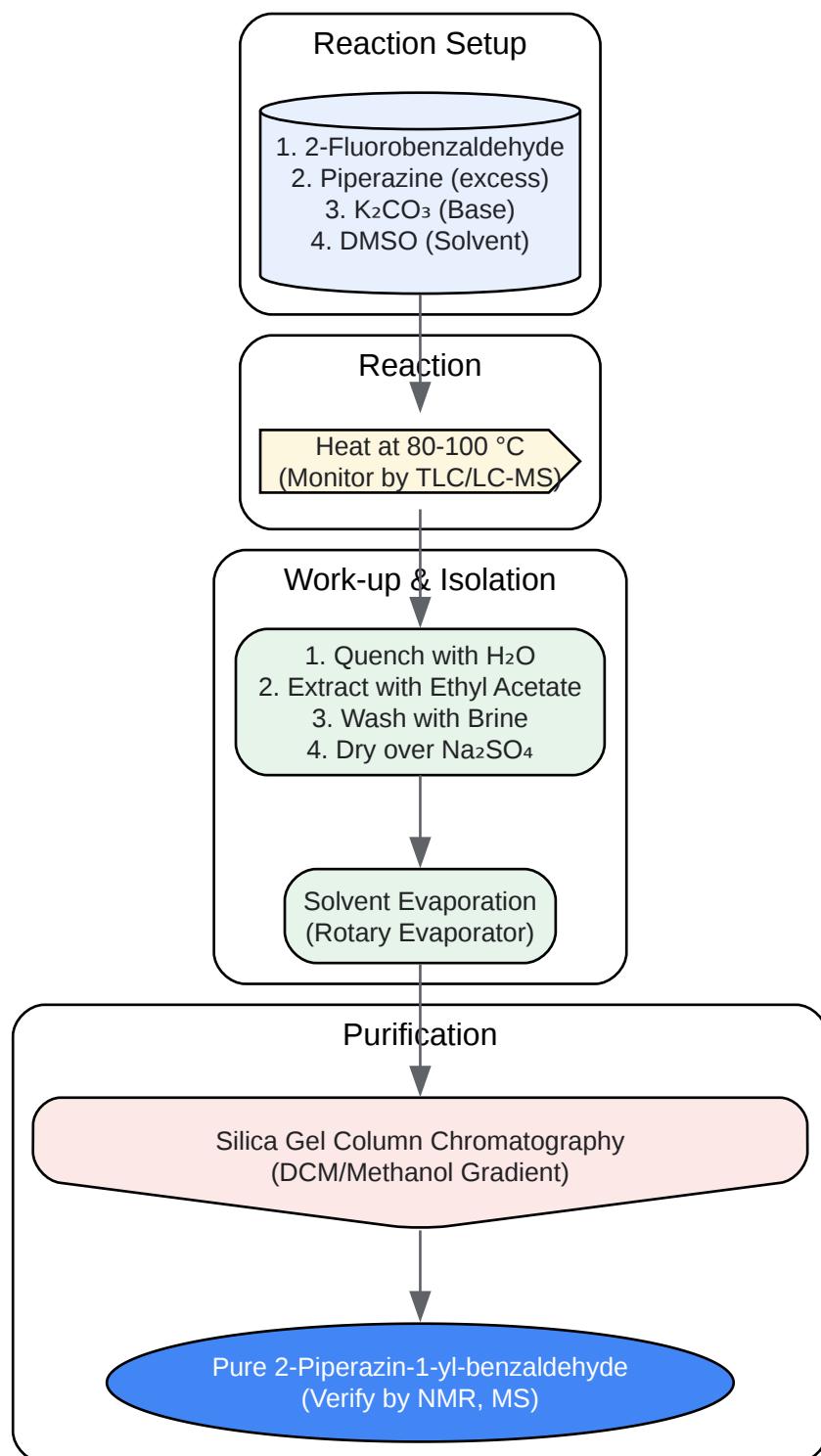
¹H NMR Spectroscopy

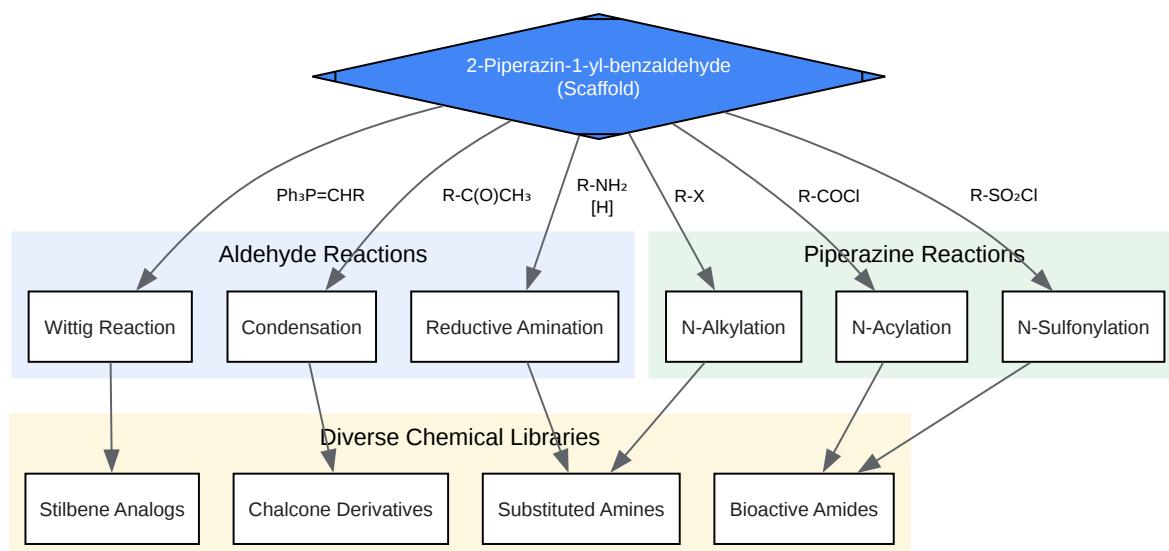
The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and piperazine protons.

- Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the δ 9.8-10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[\[6\]](#)
- Aromatic Protons (C₆H₄): Four protons on the benzene ring will appear in the δ 7.0-7.9 ppm region. Their splitting patterns will be complex due to ortho, meta, and para coupling.

- Piperazine Protons (-CH₂-): Eight protons on the piperazine ring will likely appear as two distinct multiplets. The four protons adjacent to the benzene ring (N-Ar) are expected around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine (N-H) would be slightly upfield, around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad singlet.


Infrared (IR) Spectroscopy


The IR spectrum provides clear evidence of the key functional groups.


- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.^[7]
- C-H Stretch (Aldehyde): A characteristic pair of weaker bands (a Fermi doublet) may appear around 2820 cm⁻¹ and 2720 cm⁻¹.^[7]
- Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
^[7]
- N-H Stretch (Piperazine): A moderate, somewhat broad peak is expected around 3300-3350 cm⁻¹.
- C-N Stretch: Absorptions corresponding to the aryl-amine and alkyl-amine C-N bonds will appear in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be characteristic of the structure, involving cleavage of the piperazine ring and the aldehyde group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-PIPERAZIN-1-YL-BENZALDEHYDE | 736991-52-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution ^1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C₇H₆O C₆H₅CHO infrared spectrum of benzaldehyde prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [What are the properties of 2-Piperazin-1-yl-benzaldehyde?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586802#what-are-the-properties-of-2-piperazin-1-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com